Cas no 2138270-54-7 (4-Methyl-4-propyl-1-azaspiro[4.5]decan-2-one)

4-Methyl-4-propyl-1-azaspiro[4.5]decan-2-one is a spirocyclic lactam compound characterized by its unique structural framework, combining a fused azaspiro ring system with a ketone functionality. This molecular architecture imparts distinct physicochemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound's rigid spirocyclic core enhances stereochemical control, which is advantageous in the development of bioactive molecules. Its stability and functional group compatibility further support its utility in complex transformations. Researchers may find it particularly useful for exploring structure-activity relationships or as a scaffold in medicinal chemistry applications. The compound's purity and well-defined synthetic pathway ensure reproducibility in experimental settings.
4-Methyl-4-propyl-1-azaspiro[4.5]decan-2-one structure
2138270-54-7 structure
Product Name:4-Methyl-4-propyl-1-azaspiro[4.5]decan-2-one
CAS No:2138270-54-7
MF:C13H23NO
MW:209.327823877335
CID:5783271
PubChem ID:165462796
Update Time:2025-06-11

4-Methyl-4-propyl-1-azaspiro[4.5]decan-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-methyl-4-propyl-1-azaspiro[4.5]decan-2-one
    • 2138270-54-7
    • EN300-790738
    • 4-Methyl-4-propyl-1-azaspiro[4.5]decan-2-one
    • Inchi: 1S/C13H23NO/c1-3-7-12(2)10-11(15)14-13(12)8-5-4-6-9-13/h3-10H2,1-2H3,(H,14,15)
    • InChI Key: WNBSWAHPPLMPQY-UHFFFAOYSA-N
    • SMILES: O=C1CC(C)(CCC)C2(CCCCC2)N1

Computed Properties

  • Exact Mass: 209.177964357g/mol
  • Monoisotopic Mass: 209.177964357g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 29.1Ų

4-Methyl-4-propyl-1-azaspiro[4.5]decan-2-one Pricemore >>

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Additional information on 4-Methyl-4-propyl-1-azaspiro[4.5]decan-2-one

Comprehensive Overview of 4-Methyl-4-propyl-1-azaspiro[4.5]decan-2-one (CAS No. 2138270-54-7): Structure, Applications, and Research Insights

4-Methyl-4-propyl-1-azaspiro[4.5]decan-2-one (CAS No. 2138270-54-7) is a structurally unique spirocyclic compound that has garnered significant attention in pharmaceutical and organic chemistry research. Its molecular framework combines a spiro[4.5]decane core with a propyl and methyl substitution pattern, offering versatile synthetic utility. Researchers are increasingly exploring its potential as a building block for drug discovery, particularly in modulating central nervous system (CNS) targets due to its rigid spiro architecture.

The compound's IUPAC name reflects its intricate structure, featuring a 1-azaspiro[4.5]decan-2-one backbone with 4-methyl and 4-propyl substituents. This arrangement contributes to its stereochemical complexity, making it valuable for studying conformational effects in medicinal chemistry. Recent publications highlight its role in developing novel therapeutics, with particular interest in its pharmacokinetic properties and metabolic stability—key factors driving modern drug design.

In synthetic applications, CAS 2138270-54-7 serves as a precursor for heterocyclic derivatives, enabling access to bioactive molecules through reactions like N-alkylation or ring-opening transformations. Its spirocyclic motif mimics natural product scaffolds, aligning with the growing demand for 3D molecular frameworks in fragment-based drug discovery. Analytical techniques such as NMR spectroscopy and X-ray crystallography confirm its structural rigidity, a trait leveraged in designing allosteric modulators.

Current research trends link 4-Methyl-4-propyl-1-azaspiro[4.5]decan-2-one to investigations of GPCR ligands and enzyme inhibitors, addressing challenges like blood-brain barrier permeability. Industry databases reveal rising searches for "spirocyclic compound synthesis" and "azaspirodecanone applications," reflecting its relevance in high-throughput screening libraries. Environmental considerations also drive interest in its green synthesis routes, minimizing hazardous byproducts.

From a commercial perspective, suppliers categorize this compound under pharmaceutical intermediates, with purity grades exceeding 98% for research use. Stability studies indicate compatibility with standard storage conditions (2-8°C under inert atmosphere), though its solubility profile (moderate in polar aprotic solvents) requires optimization for formulation studies. Patent literature suggests proprietary claims around its derivatives for neurological disorders, emphasizing IP landscapes in CNS drug development.

Emerging discussions connect CAS 2138270-54-7 to AI-assisted molecular design, where its scaffold aids in training generative chemistry models. This intersects with frequent search queries like "spiro compounds in machine learning" and "scaffold hopping strategies." The compound's structure-activity relationship (SAR) data contributes to open-source drug discovery initiatives, exemplifying its role in collaborative research platforms.

Future directions may explore its chiral resolution for enantioselective applications or incorporation into PROTACs (proteolysis-targeting chimeras). As regulatory agencies emphasize sustainable chemistry, innovations in catalytic spirocyclization methods could further elevate the prominence of 4-Methyl-4-propyl-1-azaspiro[4.5]decan-2-one in academic and industrial settings.

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